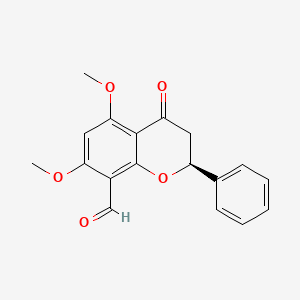

(2S)-5,7-Dimethoxy-8-formylflavanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(2S)-5,7-dimethoxy-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde |

InChI |

InChI=1S/C18H16O5/c1-21-15-9-16(22-2)17-13(20)8-14(11-6-4-3-5-7-11)23-18(17)12(15)10-19/h3-7,9-10,14H,8H2,1-2H3/t14-/m0/s1 |

InChI Key |

FHKQMPVRIQJSEJ-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1C=O)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1C=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution

Isolation from Specific Botanical Sources

While the direct isolation of this compound is not extensively documented in all cited species, these plants are notable for producing structurally similar formylated and methoxylated flavonoids.

Pongamia pinnata (L.) Pierre, a leguminous tree in the Fabaceae family, is a well-established source of complex flavonoids. Phytochemical investigations of its stem bark and roots have yielded a significant number of flavanones, flavanols, and furanoflavonoids. Although the stem and roots are confirmed sources of numerous prenylated and methoxylated flavonoids, the specific isolation of this compound from P. pinnata is not explicitly detailed in available literature. However, the plant's demonstrated capacity to synthesize a wide variety of flavanones makes it a plausible, yet unconfirmed, source.

A comprehensive study of the roots of Pongamia pinnata led to the isolation of 29 distinct flavanones and flavanols. nih.gov Similarly, the stem bark is known to produce novel compounds such as pongaflavanol, a prenylated flavon-4-ol. nih.gov This highlights the plant's sophisticated biochemical pathways for flavonoid production.

The Annonaceae family, particularly the genera Friesodielsia and Desmos, is a confirmed source of various formylated flavonoids, including compounds structurally related to this compound.

Phytochemical analysis of Friesodielsia discolor has led to the isolation of 8-formyl-7-hydroxy-5-methoxyflavanone and 8-formyl-5,7-dihydroxyflavanone. Another species, Friesodielsia obovata, was found to contain a novel 3',5'-diformylchalcone. nih.govresearchgate.net These findings confirm the presence of the 8-formylflavanone skeleton within this genus.

The genus Desmos is also a rich source of such compounds. Studies on the stem bark of Desmos chinensis have identified several formylated flavanones, including Lawinal (8-formyl-6-methyl-5,7-dihydroxy flavanone) and Isolawinal (6-formyl-8-methyl-5,7-dihydroxy flavanone). researchgate.net Further research on D. chinensis has yielded other related molecules like 5-hydroxy-6-formyl-7-methoxy-8-methyl dihydroflavone. researchgate.netkib.ac.cn

| Compound | Plant Source | Family | Plant Part |

|---|---|---|---|

| 8-formyl-7-hydroxy-5-methoxyflavanone | Friesodielsia discolor | Annonaceae | Leaves |

| Lawinal (8-formyl-6-methyl-5,7-dihydroxy flavanone) | Desmos chinensis | Annonaceae | Stem Bark |

| Isolawinal (6-formyl-8-methyl-5,7-dihydroxy flavanone) | Desmos chinensis | Annonaceae | Stem Bark |

| Multiple Flavanones and Flavanols | Pongamia pinnata | Fabaceae | Roots |

Biogeographical Patterns of Producing Organisms

The geographical distribution of the plants known to produce formylated flavanones spans tropical and subtropical regions of Asia and Australia.

Pongamia pinnata : This species is native to tropical and temperate Asia, with a broad distribution across the Indian subcontinent, Southeast Asia, and northeastern Australia. researchgate.net It is commonly found along coasts and river banks and has been introduced to many other tropical regions, including Africa and the Americas.

Friesodielsia : This genus of climbing plants is distributed throughout tropical Asia, from India to the Philippines and extending south to New Guinea. naturalis.nl Species like F. obovata are found in tropical Africa. theferns.info

Desmos : The Desmos genus is widely distributed in Southern and Southeast Asia, including countries like India, Thailand, China, the Philippines, and Malaysia. nih.gov Desmos chinensis is a climbing shrub found across this region. nih.gov

Ecological Roles within Plant Systems

Flavonoids, including flavanones like this compound, serve numerous critical functions for the plant. These roles are often linked to defense against environmental stressors and interaction with other organisms.

Defense against Herbivores and Pathogens : Flavonoids can act as feeding deterrents to insects and other herbivores. The presence of a formyl (-CHO) group on the flavonoid skeleton, as seen in this compound, can enhance this activity. Formylated compounds have demonstrated antimicrobial and cytotoxic properties, suggesting a role as phytoalexins, which are antimicrobial substances synthesized by plants in response to fungal or bacterial infection. researchgate.net

Antioxidant and UV Protection : Flavonoids are potent antioxidants that protect plant cells from damage caused by reactive oxygen species (ROS), which are generated during periods of abiotic stress such as high light, drought, or extreme temperatures. They accumulate in epidermal tissues and act as a filter, absorbing harmful UV-B radiation and protecting the plant's photosynthetic machinery and DNA.

Signaling Molecules : Flavonoids mediate interactions between plants and microbes. In leguminous plants like Pongamia pinnata, flavonoids are known to be crucial signaling molecules in the establishment of nitrogen-fixing root nodule symbiosis with rhizobia bacteria.

The specific combination of methoxy (B1213986) and formyl groups on the flavanone (B1672756) structure likely modulates its solubility, stability, and biological activity, tailoring it for specific ecological functions within the producing plant.

Biosynthetic Pathways and Precursor Chemistry of 2s 5,7 Dimethoxy 8 Formylflavanone

General Flavanone (B1672756) Biosynthesis: Central Intermediacy within Flavonoid Pathways

Flavanones are key intermediates in the biosynthesis of a vast array of flavonoid compounds, which are a major class of plant secondary metabolites. mdpi.comproquest.com The synthesis of the fundamental flavanone structure is a well-characterized process that begins with precursors from primary metabolism. oup.comnih.gov The entire pathway is often described as a convergence of the shikimate and acetate (B1210297) pathways. oup.com

The process initiates with the amino acid L-phenylalanine, a product of the shikimate pathway. proquest.combiotech-asia.org A series of enzymatic steps converts L-phenylalanine into 4-coumaroyl-CoA. nih.govwikipedia.org The first enzyme specific to the flavonoid pathway, Chalcone (B49325) Synthase (CHS) , then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form a chalcone, specifically naringenin (B18129) chalcone. mdpi.comresearchgate.netnih.gov

This chalcone intermediate is then acted upon by Chalcone Isomerase (CHI) , which catalyzes a stereospecific intramolecular cyclization of the chalcone's C-ring. nih.govnih.govfrontiersin.org This crucial step establishes the three-ring flavanone skeleton and, importantly, the (2S)-stereochemistry characteristic of most natural flavanones. nih.govebi.ac.uk The resulting product, (2S)-naringenin, serves as a critical branch-point intermediate. biotech-asia.orgnih.gov From this flavanone core, a multitude of enzymes, such as hydroxylases, reductases, and transferases, can create the diverse structures seen in other flavonoid classes, including flavones, flavonols, and anthocyanins. oup.comwikipedia.orgnih.gov

Specific Enzymatic Steps and Gene Expression Involved in Methylation and Formylation

The formation of (2S)-5,7-Dimethoxy-8-formylflavanone from a general flavanone precursor like naringenin requires several specific "tailoring" reactions. These modifications, particularly methylation and formylation, are catalyzed by specialized enzymes.

Methylation: The addition of methyl groups to the flavonoid core is carried out by a class of enzymes known as O-methyltransferases (OMTs) . wikipedia.orgnih.gov These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to regioselectively methylate specific hydroxyl groups on the flavonoid structure. nih.gov The presence of two methoxy (B1213986) groups at the C5 and C7 positions of the A-ring suggests the action of one or more specific flavonoid O-methyltransferases. Research has identified various F7OMTs (Flavonoid 7-O-methyltransferases) in numerous plant species that catalyze methylation at the 7-position. mdpi.comnih.gov While 5-O-methylation is also known, the specific enzymes responsible can vary. For instance, some OMTs exhibit broad substrate specificity and can methylate multiple positions, while others are highly specific. nih.govmdpi.com The methylation of flavonoids is known to increase their lipophilicity and metabolic stability. researchgate.netnih.gov

Formylation: The introduction of a formyl group (-CHO) at the C8 position is a much rarer modification in flavonoid biosynthesis compared to methylation or glycosylation. While the precise enzymatic mechanism for 8-formylation of this specific flavanone is not extensively detailed in available literature, the process of adding a formyl group to an aromatic ring in other natural products often involves cytochrome P450 monooxygenases or related oxidoreductases. These enzymes can catalyze the oxidation of a methyl group at the C8 position in a stepwise manner, first to a hydroxymethyl group, then to an aldehyde (formyl group). The gene expression for such specific tailoring enzymes would likely be tightly regulated and potentially induced by specific developmental cues or environmental stresses in the source organism.

The key enzymes involved in the formation of the flavanone backbone and its subsequent modifications are summarized in the table below.

| Enzyme Name | Abbreviation | Function | Precursor(s) | Product(s) |

| Chalcone Synthase | CHS | Catalyzes the condensation reaction to form the chalcone backbone. | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone into a flavanone. | Naringenin Chalcone | (2S)-Naringenin |

| Flavonoid O-Methyltransferase | FOMT | Transfers a methyl group from SAM to a hydroxyl group on the flavonoid. | Flavanone, SAM | Methylated Flavanone |

| Cytochrome P450 Monooxygenase (Hypothetical) | P450 | May catalyze the oxidation of a C8-methyl group to a formyl group. | 8-methylflavanone | 8-formylflavanone |

Chemoenzymatic Synthesis Prospects from Biosynthetic Insights

Insights into the biosynthetic pathway of this compound open promising avenues for its production through chemoenzymatic and metabolic engineering strategies. mdpi.comproquest.com These approaches combine the specificity of biological catalysts with the efficiency of chemical synthesis to produce complex molecules.

Metabolic Engineering: One major strategy involves engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.comasm.org By introducing the genes for the core flavonoid pathway (e.g., CHS and CHI), a host organism can be made to produce the basic flavanone scaffold, naringenin, from simple carbon sources. proquest.comasm.org Subsequent introduction of specific O-methyltransferase genes, potentially sourced from plants known to produce 5,7-dimethoxy flavonoids, could then convert naringenin to its dimethoxy derivative. nih.gov The final and most challenging step, the 8-formylation, would require the identification and functional expression of the specific oxidase or dehydrogenase responsible. This complete pathway reconstruction in a fermentable microorganism could allow for the scalable and sustainable production of the target compound. asm.org

Chemoenzymatic Synthesis: Alternatively, a chemoenzymatic approach could involve a multi-step process. For example, the flavanone core could be produced efficiently via microbial fermentation. This bio-derived intermediate could then be isolated and subjected to chemical modification steps to introduce the formyl group, a transformation that may be difficult to achieve enzymatically in vitro. Enzymes, particularly lipases or specific OMTs, could be used in vitro for other steps, such as stereoselective acylations or methylations, leveraging their high specificity under controlled reaction conditions. researchgate.netuc.pt For instance, purified OMTs could be used to ensure the correct methylation pattern on a chemically synthesized or bio-derived flavanone precursor. This hybrid approach leverages the strengths of both chemical and biological catalysis to construct the final complex molecule. nih.govacs.org

Chemical Synthesis and Advanced Derivatization of 2s 5,7 Dimethoxy 8 Formylflavanone

Total Synthesis Strategies for the Flavanone (B1672756) Core Structure

The synthesis of the flavanone core is a well-explored area of organic chemistry, with several robust strategies available. These methods typically involve the construction of the central pyranone ring by cyclizing a C6-C3-C6 chalcone (B49325) precursor or its equivalent.

The most traditional and widely used method for flavanone synthesis is the acid- or base-catalyzed intramolecular conjugate addition of a 2'-hydroxychalcone. nih.govresearchgate.net This process begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) and a corresponding benzaldehyde (B42025) to form the chalcone intermediate. nih.govmdpi.com For the target molecule, this would involve condensing 2'-hydroxy-4',6'-dimethoxy-3'-formylacetophenone with benzaldehyde. Subsequent cyclization under acidic (e.g., H2SO4/AcOH, p-TsOH) or basic (e.g., sodium acetate) conditions yields the flavanone ring system. researchgate.net

More contemporary approaches offer milder conditions and greater control. Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has emerged as a versatile method. nih.gov This strategy allows for the divergent synthesis of both flavones and flavanones from a common precursor, with the reaction outcome controlled by the choice of oxidants and additives. nih.gov

Another key strategy involves the conjugate addition of nucleophiles to a chromone (B188151) ring. For instance, rhodium- or palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-substituted chromones can generate flavanones with high enantioselectivity. nih.gov

| Synthetic Strategy | Key Precursors | Typical Reagents/Catalysts | Advantages |

| Intramolecular Cyclization | 2'-Hydroxychalcones | H+, Base (e.g., NaOAc) | Readily available starting materials |

| Palladium-Catalyzed Cyclization | 2'-Hydroxydihydrochalcones | Pd(II) salts, Oxidants | Milder conditions, Divergent synthesis |

| Conjugate Addition | Chromones, Arylboronic acids | Rhodium or Palladium complexes | High enantioselectivity possible |

Regioselective Functionalization Approaches for Methoxy (B1213986) and Formyl Groups

The specific substitution pattern of (2S)-5,7-Dimethoxy-8-formylflavanone, with two methoxy groups and a formyl group on the A-ring, presents unique challenges and opportunities for regioselective functionalization.

The introduction of the C8-formyl group is a critical step. This can be achieved through electrophilic aromatic substitution on a pre-formed 5,7-dimethoxyflavanone (B86047). Ortho-formylation reactions such as the Vilsmeier-Haack (POCl3/DMF), Duff (hexamethylenetetramine), or Reimer-Tiemann (chloroform, base) reaction are potential, though often harsh, methods. A more controlled approach involves building the flavanone from a pre-functionalized A-ring precursor, such as 2'-hydroxy-4',6'-dimethoxy-3'-formylacetophenone.

The methoxy groups at C5 and C7 can be targets for modification, typically through demethylation to reveal the corresponding hydroxyl groups. Reagents like boron tribromide (BBr3) are effective for cleaving aryl methyl ethers. Selective demethylation can be challenging. However, in some flavonoid systems, the C5-hydroxyl group can form a hydrogen bond with the C4-carbonyl, influencing the reactivity of the adjacent C5-methoxy group and potentially allowing for selective cleavage under carefully controlled conditions.

Conversely, the formyl group offers a rich platform for derivatization. It can be:

Reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH4).

Oxidized to a carboxylic acid group using reagents such as potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O).

Converted to an oxime by reaction with hydroxylamine, or to various imines via condensation with primary amines.

Development of Analogues and Structural Modifications for Mechanistic Probes

To investigate the structure-activity relationships and biological mechanisms of this compound, the synthesis of structural analogues is essential. These analogues serve as molecular probes to identify key pharmacophoric features.

Modifications can be targeted at all three parts of the molecule: the A-ring, B-ring, and C-ring.

A-Ring Analogues : The functional groups on the A-ring are prime candidates for modification.

Formyl Group Modification : As detailed above, the formyl group can be converted into an alcohol, acid, oxime, or cyano group to probe the electronic and steric requirements at this position.

Methoxy Group Modification : Demethylation to the corresponding 5,7-dihydroxy or selectively demethylated analogues (e.g., 5-hydroxy-7-methoxy) can assess the importance of hydrogen bond donating/accepting capabilities. researchgate.net The methoxy groups could also be replaced with longer alkoxy chains to probe lipophilicity.

B-Ring Analogues : The unsubstituted B-ring can be systematically substituted with various groups (e.g., hydroxyl, methoxy, halogen) at the ortho, meta, and para positions to explore interactions with biological targets.

C-Ring Modifications : The stereocenter at C2 is a critical feature. Synthesis of the (2R)-enantiomer is crucial for determining stereospecific effects. Further modifications, though less common, could include altering the pyranone ring itself, though this would technically create a different class of compound.

| Analogue Type | Modification Strategy | Purpose |

| Formyl Group Analogue | Reduction, Oxidation, Oximation | Probe steric/electronic effects at C8 |

| Methoxy Group Analogue | Demethylation, Alkylation | Evaluate role of hydrogen bonding and lipophilicity |

| B-Ring Substituted Analogue | Use of substituted benzaldehydes in synthesis | Map binding pocket interactions |

| Stereoisomer | Asymmetric synthesis of the (2R)-enantiomer | Determine stereospecificity of biological activity |

Stereocontrolled Synthesis of the (2S) Configuration

The biological activity of flavanones is often highly dependent on the stereochemistry at the C2 position. nih.gov Therefore, controlling the synthesis to selectively produce the (2S)-enantiomer is of paramount importance.

Biocatalytic methods offer an excellent route to the natural (2S) configuration. In nature, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones with high fidelity. nih.gov Recombinant E. coli or yeast strains engineered to express CHI, along with other enzymes in the flavonoid biosynthetic pathway, can produce (2S)-flavanones from simple precursors like tyrosine or phenylalanine. researchgate.netplos.org

Asymmetric organocatalysis has also been successfully applied. Chiral thiourea (B124793) or quinine-based catalysts can mediate the intramolecular conjugate addition of chalcones, yielding flavanones with high enantiomeric excess. mdpi.com

Metal-catalyzed asymmetric synthesis provides another powerful tool. As mentioned, chiral rhodium or palladium complexes can catalyze the enantioselective 1,4-addition of arylboronic acids to chromones, directly establishing the C2 stereocenter. nih.gov Additionally, kinetic resolution of racemic flavanones or asymmetric reduction of the corresponding flavones can be employed to access the desired enantiomer. nih.gov

| Method | Catalyst/Enzyme | Key Transformation | Enantioselectivity |

| Biosynthesis/Biocatalysis | Chalcone Isomerase (CHI) | Stereospecific cyclization of a chalcone | High to excellent |

| Organocatalysis | Chiral Thiourea or Quinine Derivatives | Asymmetric intramolecular conjugate addition | High |

| Metal Catalysis | Chiral Rhodium or Palladium Complexes | Asymmetric 1,4-addition to a chromone | High to excellent |

Advanced Spectroscopic and Chiroptical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. emerypharma.com For a molecule such as (2S)-5,7-Dimethoxy-8-formylflavanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types and number of protons. For this compound, one would expect to see distinct signals for the formyl proton, the aromatic protons on both A and B rings, the protons of the heterocyclic C ring, and the methoxy (B1213986) group protons. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of unique carbon environments, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. emerypharma.com

2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.com It would be used to establish the connectivity of protons within the A-ring, the B-ring, and, critically, the H-2/H-3 protons of the flavanone (B1672756) C-ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). youtube.comyoutube.com This allows for the direct assignment of protonated carbons, linking the previously analyzed ¹H signals to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is particularly useful for confirming stereochemistry and spatial relationships, such as the proximity of the B-ring protons to the H-2 proton on the stereocenter.

The expected NMR data, based on the known structure and typical values for flavanones, are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from H) |

| 2 | ~79 | ~5.4 (dd) | C-3, C-4, C-1', C-2', C-6' |

| 3 | ~43 | ~2.8 (dd), ~3.1 (dd) | C-2, C-4, C-4a |

| 4 | ~190 | - | - |

| 4a | ~103 | - | - |

| 5 | ~160 | - | - |

| 6 | ~92 | ~6.2 (s) | C-5, C-7, C-8, C-4a |

| 7 | ~165 | - | - |

| 8 | ~106 | - | - |

| 8a | ~162 | - | - |

| 1' | ~138 | - | - |

| 2', 6' | ~126 | ~7.4 (m) | C-2, C-4' |

| 3', 5' | ~129 | ~7.4 (m) | C-1', C-4' |

| 4' | ~129 | ~7.4 (m) | C-2', C-6' |

| 5-OCH₃ | ~56 | ~3.9 (s) | C-5 |

| 7-OCH₃ | ~56 | ~3.9 (s) | C-7 |

| 8-CHO | ~190 | ~10.3 (s) | C-8, C-8a |

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar flavonoid structures. Coupling patterns are abbreviated as s (singlet), dd (doublet of doublets), and m (multiplet).

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Assessment

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound. scielo.org.bo For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm its molecular formula, C₁₈H₁₆O₅. scielo.org.boplantaedb.com The exact mass measurement provided by HRMS offers a high degree of confidence in the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion. Flavanones exhibit characteristic fragmentation patterns, often involving a retro-Diels-Alder (RDA) reaction in the heterocyclic C-ring. researchgate.net This fragmentation provides valuable information about the substitution pattern on the A and B rings, which can be used to corroborate the structure determined by NMR. MS is also a sensitive method for assessing the purity of a sample by detecting the presence of impurities with different mass-to-charge ratios.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.30 g/mol plantaedb.com |

| Exact Mass (for HRMS) | 312.0998 g/mol plantaedb.com |

| Ionization Mode (Typical) | ESI+ ([M+H]⁺), ESI- ([M-H]⁻) |

| Expected [M+H]⁺ Ion | m/z 313.1071 |

| Key Fragmentation Pathways | Retro-Diels-Alder (RDA) cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.commdpi.com The IR spectrum of this compound would provide clear evidence for its key structural features.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| Aldehyde (Formyl) | C=O stretch | ~1690 |

| Ketone (Flavanone) | C=O stretch | ~1680 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Ether (Methoxy/Pyran) | C-O stretch | 1250-1050 |

X-ray Crystallography of this compound or its Derivatives

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and absolute stereochemistry, confirming the molecular connectivity and conformation.

To date, a published crystal structure for this compound or its immediate derivatives has not been reported in the surveyed literature. However, should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide definitive proof of its structure. The resulting crystallographic data would confirm the (2S) configuration at the stereocenter and reveal the conformation of the heterocyclic ring and the relative orientation of the B-ring, providing a complete and unequivocal structural picture.

Mechanistic Investigations of Biological Activities of 2s 5,7 Dimethoxy 8 Formylflavanone

Enzyme Modulation and Molecular Target Interactions

The interaction of flavonoids with various enzymes is a key aspect of their biological effects. These interactions can lead to the inhibition or induction of enzyme activity, thereby modulating cellular pathways.

Quinone Reductase (QR) Induction: Mechanistic Insights in Cellular Models

Currently, there is a lack of specific studies investigating the induction of Quinone Reductase (QR) by (2S)-5,7-Dimethoxy-8-formylflavanone. QR is a phase II detoxification enzyme that plays a crucial role in protecting cells against mutagens and carcinogens. The induction of QR is considered a significant mechanism for cancer chemoprevention. While other flavonoids have been shown to induce QR, further research is needed to determine if this compound shares this activity.

Aromatase Inhibition: Binding Site Analysis and Structure-Based Mechanisms

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. It is responsible for the conversion of androgens to estrogens. Research on the related compound, 5,7-dimethoxyflavone (B190784), has shown that it is a poor inhibitor of aromatase, with a high IC50 value of 123 µM compared to its unmethylated analog, chrysin (B1683763) (IC50 of 4.2 µM). nih.gov This suggests that the methoxy (B1213986) groups at the 5 and 7 positions may hinder effective binding to the aromatase active site.

However, the introduction of a formyl group at the 8-position, as in this compound, could potentially alter its inhibitory activity. Studies on other flavanones, such as 7,8-benzoflavanones, have demonstrated that substitution at the C-7 and C-8 positions can lead to potent aromatase inhibitors. nih.gov These findings highlight the importance of the substitution pattern on the flavanone (B1672756) skeleton for aromatase inhibition. Molecular modeling and enzymatic assays of this compound are necessary to elucidate its specific binding mechanism and inhibitory potential against aromatase.

Other Enzyme Systems Under Investigation (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. While direct studies on this compound are not available, research on other flavanones provides some context. For instance, 5,7-dihydroxy-6,8-dimethyl flavanone has been shown to exhibit mild inhibitory activity against XO, with 25.13% inhibition at a concentration of 100 µg/mL. nih.gov This suggests that the flavanone scaffold can interact with xanthine oxidase. The specific effects of the 5,7-dimethoxy and 8-formyl substitutions on this interaction remain to be determined.

Cellular Pathway Regulation in Disease Models (In Vitro and In Vivo Animal Studies)

The biological activities of flavonoids are often mediated through the regulation of various cellular pathways, which have been investigated in different disease models.

Antineoplastic Mechanisms: Apoptosis, Cell Cycle Perturbation, and Signaling Pathways in Cancer Cell Lines

The anticancer properties of flavonoids are a major area of research. Studies on 5,7-dimethoxyflavone have demonstrated its potential as an antineoplastic agent. In human liver cancer (HepG2) cells, 5,7-dimethoxyflavone was found to induce apoptosis and cause cell cycle arrest at the sub-G1 phase in a concentration-dependent manner. nih.gov The IC50 value for its cytotoxic effect on HepG2 cells was determined to be 25 µM. nih.gov The mechanism of action involves the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, which are key events in the apoptotic cascade. nih.gov

Furthermore, derivatives of 5,7-dimethoxyflavone have also shown cytotoxic activity. For example, certain oxime derivatives of 5,7-dimethoxyflavone exhibited cytotoxicity against HepG2 and T47D (human breast cancer) cell lines. nih.gov These findings suggest that the 5,7-dimethoxyflavanone (B86047) scaffold is a promising backbone for the development of novel anticancer agents. The presence of the 8-formyl group in this compound may further influence its cytotoxic and pro-apoptotic activities.

Table 1: Cytotoxic Activity of 5,7-Dimethoxyflavone and its Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Cytotoxicity, Apoptosis, Cell Cycle Arrest (Sub-G1) | 25 µM | nih.gov |

| Oxime Derivative 4 of 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Cytotoxicity | 36.38 µg/mL | researchgate.net |

| Oxime Derivative 4 of 5,7-Dimethoxyflavone | T47D (Breast Cancer) | Cytotoxicity | 41.66 µg/mL | researchgate.net |

| Oxime Derivative 6 of 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Cytotoxicity | 25.34 µg/mL | researchgate.net |

| Oxime Derivative 6 of 5,7-Dimethoxyflavone | T47D (Breast Cancer) | Cytotoxicity | 22.94 µg/mL | researchgate.net |

Antimicrobial Properties: Mechanisms Against Bacterial and Fungal Pathogens (e.g., Mycobacterium species)

Flavonoids are known to possess a broad spectrum of antimicrobial activities. Research has indicated that 5,7-dimethoxyflavone exhibits anti-mycobacterial activity. researchgate.net This is particularly significant given the challenge of antibiotic resistance in Mycobacterium species.

Moreover, the structural modification of the flavanone core can significantly impact its antimicrobial efficacy. For instance, the transformation of the carbonyl group of 5,7-dimethoxyflavone into an oxime derivative was found to enhance its antifungal activity against Candida albicans. researchgate.net This suggests that the 8-formyl group in this compound could play a role in its antimicrobial profile. Studies on halogenated derivatives of 5,7-dihydroxyflavanone (B1678386) have also shown significant activity against both Gram-positive and Gram-negative bacteria, indicating that substitutions on the flavanone ring are crucial for antimicrobial potency. nih.gov

Table 2: Antimicrobial Activity of a 5,7-Dimethoxyflavone Derivative

| Compound | Pathogen | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Oxime derivative 6 of 5,7-dimethoxyflavone | Candida albicans | Antifungal | 48.98 µg/mL | nih.gov |

Anti-inflammatory Effects: Modulation of Inflammatory Mediators and Signaling Cascades

The anti-inflammatory properties of flavonoids, the class of compounds to which this compound belongs, are well-documented and are primarily attributed to their ability to modulate key inflammatory mediators and intracellular signaling pathways. Research on structurally similar flavonoids indicates that a principal mechanism of action is the suppression of pro-inflammatory enzymes and cytokines. In inflammation models, such as lipopolysaccharide (LPS)-stimulated macrophages, flavonoids have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com This leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), both significant mediators of the inflammatory response. mdpi.com

Furthermore, flavonoids effectively reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins like IL-6 and IL-1β. mdpi.comacs.orgnih.gov The underlying mechanism for this broad inhibition of inflammatory mediators involves the downregulation of critical signaling cascades. Two of the most important pathways affected are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. mdpi.comacs.org

Flavonoids inhibit the NF-κB pathway by preventing the degradation of its inhibitory protein, IκBα. mdpi.comacs.org This action keeps NF-κB sequestered in the cytoplasm, blocking the nuclear translocation of its active subunit, p65, and thereby preventing the transcription of numerous pro-inflammatory genes. mdpi.comacs.org Simultaneously, these compounds interfere with the MAPK pathway by inhibiting the phosphorylation of key kinases such as c-Jun N-terminal kinase (JNK), extracellular-signal-related kinase (ERK), and p38. mdpi.comacs.org By disrupting these signaling networks, flavonoids effectively attenuate the cellular inflammatory response.

Table 1: Effects of Flavonoids on Inflammatory Mediators and Signaling Pathways

| Target Category | Specific Target Inhibited | Consequence of Inhibition | Reference |

|---|---|---|---|

| Inflammatory Mediators | Inducible Nitric Oxide Synthase (iNOS) | Decreased Nitric Oxide (NO) production | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Decreased Prostaglandin E₂ (PGE₂) production | mdpi.com | |

| Arachidonate 5-lipoxygenase (5-LOX) | Decreased leukotriene production | nih.gov | |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Reduction of a key inflammatory signal | acs.orgnih.gov |

| Interleukin-6 (IL-6) | Attenuation of systemic inflammation | acs.org | |

| Interleukin-1β (IL-1β) | Suppression of acute phase inflammatory response | mdpi.com | |

| Signaling Pathways | Nuclear Factor-kappa B (NF-κB) | Prevention of nuclear translocation of p65 | mdpi.comacs.org |

| Mitogen-Activated Protein Kinases (MAPKs) | Inhibition of JNK, ERK, and p38 phosphorylation | mdpi.comacs.org |

Antioxidant Capacity: Free Radical Scavenging and Redox Enzyme Regulation

The antioxidant capacity of this compound and related flavonoids is a cornerstone of their biological activity, stemming from their ability to neutralize reactive oxygen species (ROS) and regulate endogenous antioxidant systems. The primary mechanism for this is direct free radical scavenging. Flavonoids can donate a hydrogen atom from their hydroxyl groups to stabilize highly reactive radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the superoxide (B77818) anion radical (O₂•⁻), thereby terminating damaging chain reactions. tandfonline.comnih.gov

Studies on (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF), a compound with close structural similarity to the subject flavanone, have provided specific metrics for this activity. In DPPH radical scavenging assays, FMF demonstrated an IC₅₀ value of 75.8 ± 2.5 µM. tandfonline.com It also effectively scavenged superoxide radicals generated in a non-enzymatic system, with a measured IC₅₀ of 317.5 ± 2.9 µM. tandfonline.com The antioxidant activity of these compounds is concentration-dependent. tandfonline.com

Beyond direct scavenging, flavonoids can also exert antioxidant effects by regulating redox-sensitive enzymes. One such mechanism is the inhibition of enzymes that generate ROS, like xanthine oxidase. nih.gov Dihydroflavonols, for instance, have shown a capacity to inhibit xanthine oxidase, thereby reducing the production of superoxide radicals during purine (B94841) metabolism. nih.gov This dual approach of directly quenching existing free radicals and preventing their formation via enzyme modulation underscores the comprehensive antioxidant potential of this class of compounds.

Table 2: In Vitro Antioxidant Activity of a Structurally Related Flavanone (FMF)

| Assay | Radical Species | Measured IC₅₀ (µM) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 75.8 ± 2.5 | tandfonline.com |

| Superoxide Anion Scavenging | Superoxide (O₂•⁻) | 317.5 ± 2.9 | tandfonline.com |

Antiplasmodial Action: Parasite Growth Inhibition Mechanisms

Flavonoids have emerged as a promising class of natural products with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. sysrevpharm.org The antiplasmodial action of these compounds is multifaceted, but a key mechanism involves the disruption of essential metabolic pathways within the parasite, particularly the type II fatty acid biosynthesis (FAS-II) pathway. acs.org This pathway is vital for the parasite but absent in humans, making it an attractive target.

Research has shown that various flavonoids can potently inhibit several key enzymes in the P. falciparum FAS-II pathway, including FabG (β-ketoacyl-ACP reductase), FabZ (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase). acs.org Kinetic analyses have revealed different modes of inhibition; for example, the flavone (B191248) luteolin (B72000) acts as a noncompetitive inhibitor of FabG, a competitive inhibitor of FabZ, and a tight-binding noncompetitive inhibitor of FabI. acs.org This multi-target inhibition within a single crucial pathway likely contributes to the potent parasite growth inhibition observed in vitro, with IC₅₀ values for some flavonoids reaching the sub-micromolar range against both chloroquine-sensitive and -resistant strains. acs.org The ability of flavonoids to act on targets distinct from those of conventional antimalarials suggests they could be valuable in overcoming drug resistance. sysrevpharm.org

Table 3: Inhibition of P. falciparum Fatty Acid Biosynthesis Enzymes by Flavonoids

| Flavonoid Type | Target Enzyme | IC₅₀ Range (µM) | Mode of Inhibition (Example: Luteolin) | Reference |

|---|---|---|---|---|

| Complex Flavones (e.g., Luteolin) | FabG | 0.5 - 8 | Noncompetitive | acs.org |

| FabZ | 0.5 - 8 | Competitive | acs.org | |

| FabI | 0.5 - 8 | Tight-binding, Noncompetitive | acs.org | |

| Isoflavonoids | FabZ | 7 - 30 | Selective activity against FabZ | acs.org |

| Catechin Gallates | FabG, FabZ, FabI | 0.2 - 1.1 | Strong inhibition of all three enzymes | acs.org |

Pharmacokinetic and Metabolic Fate (Mechanistic, not clinical)

In Vitro Metabolism and Biotransformation Pathways

In vitro studies using mammalian liver microsomes and microbial systems have elucidated several key biotransformation pathways for flavanones. A primary metabolic route in mammalian systems is mediated by cytochrome P450 (P450) enzymes. tandfonline.com The metabolism of flavanones by rat liver microsomes and recombinant human P450s results in their conversion to the corresponding flavones (dehydrogenation) and trans-flavanonols (hydroxylation). tandfonline.com Mechanistic studies indicate these conversions proceed via the P450-mediated abstraction of a hydrogen radical from either the C-2 or C-3 position of the flavanone C-ring. tandfonline.com

Microbial biotransformation studies, often used to model mammalian metabolism, reveal additional pathways. Fungi are capable of performing selective demethylation and hydroxylation reactions on methoxyflavones. sysrevpharm.org For instance, biotransformation of 5,7-dimethoxyflavone can yield products such as 4'-hydroxy-5,7-dimethoxyflavone and 3'-hydroxy-5,7-dimethoxyflavone. sysrevpharm.org Other microbial transformations observed with the basic flavanone skeleton include hydroxylations at various positions and C-ring cleavage to form dihydrochalcone (B1670589) derivatives. acs.org Furthermore, enzymatic and microbial systems can facilitate methylation, which can alter the biological activity of the resulting flavonoid metabolite. nih.gov

Metabolite Identification in Biological Systems (e.g., animal models)

Following administration in animal models, flavanones and related flavonoids undergo extensive metabolism before excretion. Studies in rats and guinea pigs have identified several urinary metabolites, providing insight into the in vivo fate of the flavanone core structure. In rats, orally administered flavanone was found to be metabolized into flavone and flav-3-ene, which were subsequently excreted in the urine. nih.gov

Hydroxylation is a major metabolic pathway. In guinea pigs administered flavone, the primary urinary metabolite identified was 4'-hydroxyflavone, with smaller amounts of 3',4'-dihydroxyflavone (B191068) also detected. nih.gov This indicates that aromatic hydroxylation of the B-ring is a significant biotransformation step. In addition to these phase I modifications (oxidation/dehydrogenation), flavonoids are subject to phase II conjugation reactions in the liver after absorption. nih.gov These reactions include glucuronidation, sulfation, and methylation, which increase the water solubility of the metabolites and facilitate their excretion. nih.gov Consequently, free flavonoid aglycones are rarely found in plasma or urine; instead, they exist as conjugated metabolites. nih.gov

Structure Activity Relationship Sar Studies of 2s 5,7 Dimethoxy 8 Formylflavanone Analogues

Influence of Methoxy (B1213986) Substitutions on Biological Potency

The presence and position of methoxy groups on the flavonoid skeleton are known to significantly modulate biological activity, primarily by altering physicochemical properties such as lipophilicity, metabolic stability, and interaction with biological targets. In the case of (2S)-5,7-Dimethoxy-8-formylflavanone, the two methoxy groups at the C5 and C7 positions of the A-ring are anticipated to play a crucial role in its pharmacological profile.

Research on various flavonoids has demonstrated that methoxylation can either enhance or diminish biological effects depending on the specific activity being assessed. For instance, studies on 5,7-dimethoxyflavone (B190784) (DMF), a core structure within the target molecule, have revealed a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. nih.gov The methoxy groups generally increase the lipophilicity of the flavonoid, which can enhance its ability to cross cell membranes and improve oral bioavailability compared to their hydroxylated counterparts. nih.gov

A comparative study on flavones with different substitution patterns on the A-ring highlighted the importance of the substituents at positions 5 and 7. While 5,7-dihydroxyflavone (chrysin) shows certain biological activities, its dimethoxylated analogue, 5,7-dimethoxyflavone, exhibits a distinct profile. For example, in studies on skeletal muscle hypertrophy, 5-hydroxy-7-methoxyflavone derivatives were found to be active, whereas 5,7-dimethoxyflavone derivatives were not, indicating that a hydroxyl group at the C5 position might be critical for this specific activity. researchgate.netnih.gov Conversely, for other activities, methoxylation can be beneficial. For example, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondrial biogenesis. mdpi.com

The replacement of hydroxyl groups with methoxy groups can also influence a compound's antioxidant capacity. Generally, the free hydroxyl groups are considered essential for the radical scavenging activity of flavonoids. Therefore, the presence of methoxy groups at C5 and C7 in this compound would likely result in a lower direct antioxidant activity compared to its dihydroxy analogue, 5,7-dihydroxyflavanone (B1678386) (pinocembrin). nih.govmdpi.com However, the increased metabolic stability of methoxylated flavonoids can lead to higher plasma concentrations and prolonged in vivo activity, which may compensate for a lower in vitro antioxidant effect.

The following table summarizes the effect of methoxylation on the biological activity of flavones, providing a basis for predicting the influence of the 5,7-dimethoxy substitution pattern.

| Compound | Substitution Pattern | Observed Biological Effect |

| 5,7-Dihydroxyflavone (Chrysin) | 5-OH, 7-OH | Varies; baseline for comparison. |

| 5-Hydroxy-7-methoxyflavone | 5-OH, 7-OCH₃ | Induces skeletal muscle hypertrophy. researchgate.netnih.gov |

| 5,7-Dimethoxyflavone (DMF) | 5-OCH₃, 7-OCH₃ | Suppresses sarcopenia mdpi.com; shows anti-inflammatory and anti-cancer potential. researchgate.net |

Role of the Formyl Group in Ligand-Target Interactions

The introduction of a formyl (-CHO) group at the C8 position of the flavanone (B1672756) core represents a significant structural modification that can profoundly impact ligand-target interactions through both steric and electronic effects. The formyl group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor.

The formyl group's ability to participate in hydrogen bonding can be a critical determinant of biological activity. In a crystal structure of 8-formyl-5,7-dihydroxyflavone, the formyl group was shown to form an intramolecular hydrogen bond with the C7-hydroxyl group. nih.gov In the case of this compound, while this specific intramolecular hydrogen bond is not possible due to the methoxy group at C7, the formyl oxygen can still act as a hydrogen bond acceptor for amino acid residues within a biological target's binding site.

Furthermore, the C8 position itself is significant for the bioactivity of flavonoids. Studies on other 8-substituted flavonoids have shown that the nature of the substituent at this position is crucial. For example, in a series of 8-substituted chrysin (B1683763) analogues, the introduction of a pyridine-4-yl group at C8 resulted in potent inhibition of COX-2 and iNOS, suggesting that this position is a key site for interaction with these enzymes. researchgate.net The replacement of a methoxy group with an aryl group at the 8-position of the flavone (B191248) wogonin (B1683318) resulted in a loss of inhibitory activity against PGE2 production, underscoring the sensitivity of bioactivity to the substituent at C8. researchgate.net

The following table presents data on the bioactivity of formylated flavonoids compared to their non-formylated parent structures, illustrating the impact of this functional group.

| Compound | C8-Substituent | Biological Activity |

| rac-5,7-Dihydroxyflavanone (Pinocembrin) | H | Antimicrobial and cytotoxic activities (baseline) nih.gov |

| rac-8-Formyl-5,7-dihydroxyflavanone | CHO | Shows antimicrobial and cytotoxic activities, with specific potencies differing from the parent compound. researchgate.netnih.gov |

Stereochemical Requirements for Observed Bioactivities

Flavanones possess a chiral center at the C2 position of the C-ring, leading to the existence of (S) and (R) enantiomers. The specific stereochemistry of a flavanone can have a profound impact on its biological activity, as biological systems are inherently chiral. The designation "(2S)" in this compound specifies the absolute configuration at this C2 center.

The differential activity between enantiomers is a well-documented phenomenon in pharmacology. For many flavonoids, one enantiomer exhibits significantly higher potency than the other for a particular biological target. This is because the three-dimensional arrangement of the substituents around the chiral center determines how well the molecule fits into the binding site of a protein or enzyme.

For instance, in the case of 8-formyl-5,7-dihydroxyflavanone, which was isolated as a racemic mixture, the synthetic separation of its (S) and (R) enantiomers was performed to allow for individual bioactivity testing. researchgate.netnih.gov Although the specific results of the differential activities of the enantiomers were not detailed in the abstract, the act of separating them underscores the recognized importance of stereochemistry in determining biological outcomes.

The B-ring at the C2 position of the flavanone core adopts a pseudo-equatorial or pseudo-axial orientation, and the (2S) configuration dictates a specific spatial arrangement of this B-ring relative to the A- and C-rings. This orientation is critical for interactions with target proteins. A slight change in this orientation, as would be present in the (2R) enantiomer, could lead to a loss of key binding interactions, such as hydrogen bonds or hydrophobic interactions, resulting in reduced or abolished activity.

The importance of the (2S) configuration is observed in many naturally occurring flavanones, which often exist predominantly as the (S)-enantiomer. This suggests that the biosynthetic enzymes responsible for their formation are stereospecific and that the (S)-configuration may be favored for their natural biological roles.

Comparative Analysis with Other Flavanone Derivatives

To contextualize the potential biological activity of this compound, it is useful to compare its structure with those of other flavanone derivatives for which biological data are available. The key points of comparison are the substitution patterns on the A and B rings.

Comparison with 5,7-Dihydroxyflavanone (Pinocembrin): Pinocembrin is the dihydroxy analogue of the core structure of the target compound (ignoring the C8-formyl group). It is known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov The replacement of the 5,7-hydroxyl groups with methoxy groups in this compound would likely decrease its radical scavenging antioxidant activity but increase its lipophilicity and metabolic stability. nih.govmdpi.com This could lead to better absorption and a different spectrum of biological activity, potentially with enhanced effects in systems where cell penetration is a key factor.

Comparison with 8-Substituted Flavonoids: As previously mentioned, the substituent at the C8 position is a critical determinant of activity. Compared to an unsubstituted C8, the formyl group adds significant electronic and steric features. In comparison to other 8-substituted flavonoids, such as those with alkyl or aryl groups, the formyl group is unique in its planarity and strong electron-withdrawing nature. This would likely lead to a different binding mode and activity profile compared to, for example, 8-methyl or 8-phenyl flavanones.

The following table provides a comparative overview of different flavanone derivatives and their key structural features and activities, which helps in postulating the potential bioactivity of this compound.

| Flavanone Derivative | A-Ring Substitution | B-Ring Substitution | C8-Substituent | Key Biological Activities/Properties |

| Pinocembrin | 5,7-di-OH | Unsubstituted | H | Antimicrobial, antioxidant nih.gov |

| Hesperetin | 5,7-di-OH | 3'-OH, 4'-OCH₃ | H | Antioxidant, anti-inflammatory |

| Naringenin (B18129) | 5,7-di-OH | 4'-OH | H | Antioxidant, anti-inflammatory |

| rac-8-Formyl-5,7-dihydroxyflavanone | 5,7-di-OH | Unsubstituted | CHO | Antimicrobial, cytotoxic researchgate.netnih.gov |

| 5,7-Dimethoxyflavone | 5,7-di-OCH₃ | Unsubstituted | H | Anti-inflammatory, anti-cancer researchgate.net |

| This compound | 5,7-di-OCH₃ | Unsubstituted | CHO | (Predicted) Enhanced lipophilicity, potential for specific receptor/enzyme interactions via formyl group. |

Computational and Theoretical Chemistry Studies of 2s 5,7 Dimethoxy 8 Formylflavanone

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in identifying potential protein targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex. For (2S)-5,7-Dimethoxy-8-formylflavanone, molecular docking simulations can be performed against a library of known protein targets associated with various diseases to predict its potential biological activities. digitellinc.comnih.gov

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target proteins. ekb.eg Using scoring functions, the docking software then calculates the binding affinity, typically expressed as binding energy (kcal/mol), for numerous possible binding poses of the ligand within the protein's active site. nih.gov Lower binding energies indicate a more stable and favorable interaction.

Detailed Research Findings:

In a hypothetical molecular docking study, this compound could be screened against a panel of cancer-related proteins, such as kinases or transcription factors. The results would likely reveal key interactions, such as hydrogen bonds between the methoxy (B1213986) and formyl groups of the flavanone (B1672756) and amino acid residues in the protein's binding pocket. The planar flavonoid scaffold is also capable of forming pi-pi stacking and hydrophobic interactions, which are crucial for binding affinity. mdpi.commdpi.com For instance, studies on similar flavonoids have shown that hydroxyl and methoxy groups are pivotal in forming stable complexes with protein targets. mdpi.com

Interactive Data Table: Illustrative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| B-cell lymphoma 2 | -7.9 | Arg139, Asp108, Tyr101 | Hydrogen Bond, Pi-Pi Stacking |

| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes and represents typical data obtained from molecular docking studies.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide a deep understanding of its chemical properties, such as orbital energies, charge distribution, and molecular electrostatic potential. These calculations are often performed using specific basis sets like B3LYP/6-311++G**. nih.govnih.gov

These studies are crucial for understanding the molecule's antioxidant potential by calculating bond dissociation energies (BDE) and ionization potentials (IP), which indicate the ease of donating a hydrogen atom or an electron, respectively. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Detailed Research Findings:

A DFT analysis of this compound would likely reveal that the electron density is delocalized across the flavonoid's ring system. The formyl and methoxy groups would influence the electron distribution, with the formyl group acting as an electron-withdrawing group and the methoxy groups as electron-donating groups. The HOMO-LUMO energy gap would provide insights into the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Interactive Data Table: Illustrative DFT Calculation Results

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

This table is for illustrative purposes and represents typical data obtained from DFT calculations.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. dntb.gov.ua For the this compound-protein complexes identified through molecular docking, MD simulations can assess their stability and dynamic behavior in a simulated physiological environment. mdpi.comnih.gov These simulations provide insights into how the ligand and protein adapt to each other upon binding and the persistence of key interactions over a set period, often in the nanosecond to microsecond range.

The stability of the complex is typically evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely bound. Additionally, the root-mean-square fluctuation (RMSF) can identify flexible regions of the protein that are affected by ligand binding. mdpi.com

Detailed Research Findings:

Interactive Data Table: Illustrative Molecular Dynamics Simulation Results

| Simulation Parameter | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein structure |

| Ligand RMSD | 0.8 Å | Ligand remains stable in binding pocket |

| Number of H-Bonds | 3-4 | Persistent hydrogen bonding interactions |

| Binding Free Energy (MM-PBSA) | -45.7 kcal/mol | Favorable binding energy |

This table is for illustrative purposes and represents typical data obtained from MD simulations.

In Silico ADMET Prediction (Mechanistic Aspects, excluding safety/dosage)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. nih.gov For this compound, various computational models and web-based tools can predict its drug-likeness based on physicochemical properties, such as Lipinski's rule of five. phcogj.comnih.gov These predictions help to identify potential liabilities that might hinder the compound's development into a viable drug.

Mechanistic aspects of ADMET prediction focus on properties like intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450s. For example, predicting whether a compound is a substrate or inhibitor of a particular CYP450 isoform is vital for anticipating potential drug-drug interactions. researchgate.net

Detailed Research Findings:

An in silico ADMET profile for this compound would likely indicate good oral bioavailability due to its relatively low molecular weight and moderate lipophilicity, which are characteristic of many flavonoids. It would likely adhere to Lipinski's rule of five. Predictions might suggest that it is a substrate for certain CYP450 enzymes, indicating its potential for metabolic transformation in the liver. Its predicted BBB permeability would determine its potential for acting on central nervous system targets.

Interactive Data Table: Illustrative In Silico ADMET Prediction

| ADMET Property | Predicted Value/Outcome | Mechanistic Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile |

This table is for illustrative purposes and represents typical data obtained from in silico ADMET prediction tools.

Future Research Directions and Broader Academic Impact

Identification of Novel Biological Targets and Therapeutic Pathways

The unique substitution pattern of (2S)-5,7-Dimethoxy-8-formylflavanone, particularly the presence of an electron-withdrawing formyl group at the C-8 position, suggests that it may interact with biological targets in ways distinct from more common flavonoids. Research into structurally related 8-substituted flavonoids has revealed a range of biological activities, offering a roadmap for future investigations into this specific compound.

For instance, studies on other 8-substituted flavonoids have demonstrated significant biological effects. A study on 8-hydroxydaidzein, an isoflavone, revealed potent anti-inflammatory activity in microglial cells by activating the Nrf2-antioxidant pathway and attenuating Akt/NF-κB inflammatory signaling. nih.gov This compound also directly inhibited COX-2 activity, suggesting multiple mechanisms for its anti-neuroinflammatory effects. nih.gov Similarly, the synthesis of 8-formylhomoisoflavonoids has led to the discovery of compounds with marked neuroprotective effects, which were found to enhance autophagy, a critical cellular process for clearing damaged components. nih.gov Molecular docking studies of an 8-formylhomoisoflavonoid suggested it may interfere with the PI3K-AKT-mTOR signaling pathway, a key regulator of cell growth and survival. nih.gov

Furthermore, research on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, a compound with a substitution pattern related to the title compound, has shown potent in vitro cytotoxicity against various cancer cell lines. nih.gov This indicates that the 8-substituted flavanone (B1672756) core could be a valuable scaffold for developing new antitumor agents. nih.gov The cytotoxic potential of flavanones has been linked to their ability to inhibit protein tyrosine kinases, which are crucial for cell growth and differentiation. researchgate.net

Future research on this compound should, therefore, focus on screening its activity against a panel of targets implicated in neuroinflammation, cancer, and neurodegenerative diseases. Key pathways to investigate would include NF-κB, MAPK, and PI3K/Akt signaling, as well as direct enzyme inhibition assays for targets like COX-2 and various kinases. nih.govmdpi.com

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

| Biological Target/Pathway | Known Activity of Analogous Compounds | Potential Therapeutic Area |

| NF-κB Signaling Pathway | Inhibition by 8-hydroxydaidzein | Anti-inflammatory, Neuroprotection |

| Nrf2-Antioxidant Pathway | Activation by 8-hydroxydaidzein | Neuroprotection, Anti-inflammatory |

| PI3K-AKT-mTOR Pathway | Interference by 8-formylhomoisoflavonoids | Neuroprotection, Anticancer |

| COX-2 Enzyme | Inhibition by 8-hydroxydaidzein | Anti-inflammatory |

| Protein Tyrosine Kinases | Inhibition by flavanones | Anticancer |

| Autophagy | Enhancement by 8-formylhomoisoflavonoids | Neuroprotection |

Development of Advanced Synthetic Methodologies for Complex Flavanones

The synthesis of structurally complex flavonoids like this compound presents a significant challenge, driving the need for advanced synthetic methodologies. The regioselective introduction of a formyl group at the C-8 position of the flavanone scaffold is a key synthetic hurdle. Traditional methods for flavonoid modification often suffer from low yields and the formation of complex product mixtures. tandfonline.com

Recent advancements in synthetic organic chemistry offer promising solutions. For example, an efficient, regioselective synthesis of 8-formylhomoisoflavonoids has been reported, providing a potential blueprint for the synthesis of 8-formylflavanones. nih.gov The development of novel catalytic systems and the application of modern synthetic reactions, such as C-H activation and directed ortho-metalation, could enable the precise and efficient construction of the desired flavanone structure.

Furthermore, the field of synthetic biology is emerging as a powerful tool for producing modified flavonoids. nih.gov By harnessing and engineering biosynthetic pathways from plants in microbial hosts, it may be possible to produce this compound and its derivatives in a more sustainable and scalable manner. nih.govnih.gov This approach allows for the site-specific modification of the flavonoid scaffold, which can be used to improve pharmacokinetic properties. nih.gov

Future synthetic research should aim to develop a robust and scalable total synthesis of this compound. This would not only provide the necessary quantities of the compound for extensive biological evaluation but also allow for the creation of a library of analogs with varied substitution patterns to establish clear structure-activity relationships. tandfonline.comnih.gov

Systems Biology Approaches to Elucidate Network-Level Effects

The biological effects of phytochemicals are often the result of interactions with multiple targets within a complex cellular network. Systems biology, which integrates 'omics' data (genomics, proteomics, metabolomics) with computational modeling, offers a holistic approach to understanding the network-level effects of compounds like this compound. nih.gov

By treating cells or model organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the key pathways and biological processes that are perturbed. This can reveal novel mechanisms of action that would be missed by traditional single-target screening approaches. nih.govresearchgate.net Flavonoids are known to modulate a wide array of signaling pathways, and a systems-level perspective is crucial to unraveling this complexity. nih.govnih.gov

For example, a systems biology approach could be used to build a comprehensive model of how this compound modulates neuroinflammatory networks. This could involve identifying the primary protein targets through proteomics, mapping the downstream signaling cascades through phosphoproteomics, and understanding the resulting changes in cellular metabolism through metabolomics. Such an integrated analysis would provide a much deeper understanding of the compound's neuroprotective potential.

Opportunities for Collaborative and Interdisciplinary Research in Phytochemistry and Chemical Biology

The study of a novel, structurally complex natural product like this compound inherently requires a collaborative and interdisciplinary approach. The successful progression from a promising chemical structure to a potential therapeutic lead necessitates the combined expertise of researchers from diverse fields.

Synthetic Chemists are needed to develop efficient and scalable routes to the compound and its analogs. tandfonline.com

Phytochemists can work to isolate and identify novel flavonoids from natural sources, providing new starting points for drug discovery. youtube.com

Chemical Biologists can design and use chemical probes based on the flavanone scaffold to identify its biological targets and elucidate its mechanism of action.

Pharmacologists and Cell Biologists are essential for evaluating the biological activity of the compound in relevant in vitro and in vivo models of disease. nih.gov

Computational Biologists and Bioinformaticians can apply systems biology approaches to analyze large datasets and generate testable hypotheses about the compound's network-level effects.

Such interdisciplinary collaborations are crucial for accelerating the pace of discovery in flavonoid research. The study of this compound can serve as a model for this type of integrated research, bringing together different scientific disciplines to tackle the challenges of modern drug discovery and to fully exploit the therapeutic potential of natural products.

Q & A

Q. How is the stereochemistry of (2S)-5,7-Dimethoxy-8-formylflavanone confirmed experimentally?

Methodological Answer:

- Chiral chromatography (e.g., HPLC with a chiral stationary phase) is used to separate enantiomers and verify the (2S) configuration.

- Circular Dichroism (CD) spectroscopy can confirm the absolute configuration by comparing observed Cotton effects with known standards.

- X-ray crystallography provides definitive proof of stereochemistry by resolving the spatial arrangement of atoms .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H and 13C NMR : Assign methoxy (δ ~3.8–3.9 ppm), formyl (δ ~9.8–10.2 ppm), and aromatic protons (δ ~6.0–7.5 ppm) based on coupling patterns and integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C18H16O5, MW 312.1) via exact mass matching .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the formyl group at ~1700 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

- Solubility : Prefer polar aprotic solvents (e.g., DMSO, methanol) for stock solutions. Limited aqueous solubility necessitates vehicle controls in biological assays.

- Dilution Protocols : Prepare serial dilutions in assay-compatible buffers (e.g., PBS) to avoid precipitation. Validate stability via UV-Vis or HPLC monitoring .

Advanced Research Questions

Q. How can researchers design a robust bioactivity screening protocol for this compound?

Methodological Answer:

- Antioxidant Assays : Use DPPH/ABTS radical scavenging assays with quercetin or Trolox as positive controls.

- Anti-inflammatory Models : Test inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

- Dose-Response Curves : Include 6–8 concentration points (e.g., 1–100 µM) to calculate IC50 values. Validate results with triplicate replicates .

Q. What synthetic strategies address the regioselective introduction of the 8-formyl group in flavanones?

Methodological Answer:

- Vilsmeier-Haack Reaction : Use POCl3 and DMF to introduce formyl groups at electron-rich aromatic positions.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and regioselectivity (e.g., 30–60 min at 100–120°C in protic ionic liquids) .

- Protecting Groups : Temporarily block 5- and 7-methoxy groups during formylation to prevent side reactions .

Q. How can contradictions in reported bioactivity data for flavanones be resolved?

Methodological Answer:

- Experimental Replication : Repeat assays across independent labs using identical protocols (e.g., cell lines, serum concentrations).

- Data Normalization : Express results relative to internal controls (e.g., % inhibition vs. baseline) to minimize inter-study variability.

- Meta-Analysis : Pool data from multiple studies to identify trends or confounding factors (e.g., solvent effects, purity >95%) .

Q. What computational approaches support structure-activity relationship (SAR) studies of flavanone analogs?

Methodological Answer:

- Molecular Docking : Model interactions with target proteins (e.g., kinases, cytochrome P450 enzymes) using AutoDock or Schrödinger Suite.

- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity using multivariate regression.

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.